2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that contains a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Mechanism of Action
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyridine scaffold are known to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation .
Mode of Action
Compounds with similar structures have been reported to inhibit their targets, leading to changes in cellular processes . For instance, JAK1 and JAK2 inhibitors prevent the activation of these kinases, disrupting the JAK-STAT signaling pathway and affecting cell proliferation and immune responses .
Biochemical Pathways
Given its potential role as a jak1 and jak2 inhibitor, it may impact the jak-stat signaling pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and immune responses .
Result of Action
Compounds with similar structures that act as jak1 and jak2 inhibitors can disrupt the jak-stat signaling pathway, potentially leading to effects such as reduced cell proliferation and altered immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of 1,2,4-triazole derivatives with appropriate pyridine precursors. One common method involves the reaction of 1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate in the presence of acetic acid to form an intermediate, which is then treated with phosphorus oxychloride to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
Substitution products: Depending on the nucleophile, products can include azides, thiocyanates, and amines.
Oxidation products: Oxidized derivatives such as oxides or hydroxylated compounds.
Reduction products: Reduced derivatives with altered oxidation states.
Scientific Research Applications
2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine has diverse applications in scientific research:
Medicinal chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological research: The compound is used to study cellular pathways and mechanisms, particularly those involving signal transduction and apoptosis.
Industrial applications: It is utilized in the synthesis of more complex heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine can be compared with other similar compounds such as:
2-(Chloromethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine: This compound has similar antimicrobial properties but differs in its substitution pattern, which can affect its biological activity.
2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine: Another related compound with distinct structural features and biological activities.
These comparisons highlight the unique structural and functional attributes of this compound, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-6-9-7-3-1-2-4-11(7)10-6/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIPMUQPJGNQOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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